molecular formula C22H23N3O2 B10991705 4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide

4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Cat. No.: B10991705
M. Wt: 361.4 g/mol
InChI Key: UQCGGKDYELZEPX-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide typically involves the reaction of an indole derivative with a butanamide derivative under specific conditions. One common method involves the use of a base-promoted reaction, where the indole derivative is reacted with a butanamide derivative in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or butanamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide

InChI

InChI=1S/C22H23N3O2/c26-21(8-3-5-16-15-23-20-7-2-1-6-19(16)20)24-17-10-12-18(13-11-17)25-14-4-9-22(25)27/h1-2,6-7,10-13,15,23H,3-5,8-9,14H2,(H,24,26)

InChI Key

UQCGGKDYELZEPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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